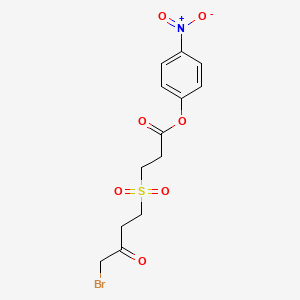
(4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate is an organic compound with a complex structure that includes nitrophenyl, bromo, oxobutyl, and sulfonylpropanoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of phenol to produce 4-nitrophenol. This is followed by the bromination of an appropriate butyl compound to introduce the bromo group. The final step involves the sulfonylation of the propanoate group to complete the compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and stirring ensures consistency and efficiency in production. Purification processes such as crystallization, distillation, or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromo group can lead to azide or thiol derivatives.
Applications De Recherche Scientifique
(4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-nitrophenol: Similar in structure but lacks the sulfonylpropanoate group.
2-Chloro-4-nitrophenol: Contains a chloro group instead of a bromo group.
4-Nitrophenol: Lacks the bromo and sulfonylpropanoate groups.
Uniqueness
(4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate is unique due to the combination of functional groups it possesses. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
76785-49-4 |
|---|---|
Formule moléculaire |
C13H14BrNO7S |
Poids moléculaire |
408.22 g/mol |
Nom IUPAC |
(4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate |
InChI |
InChI=1S/C13H14BrNO7S/c14-9-11(16)5-7-23(20,21)8-6-13(17)22-12-3-1-10(2-4-12)15(18)19/h1-4H,5-9H2 |
Clé InChI |
GTTBHZGHAWBRMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCS(=O)(=O)CCC(=O)CBr |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCS(=O)(=O)CCC(=O)CBr |
Key on ui other cas no. |
76785-49-4 |
Synonymes |
3-(4-bromo-3-oxobutanesulfonyl)-1-propionic acid 4-nitrophenyl ester 3-(4-bromo-3-oxobutanesulfonyl)-1-propionic acid-4-nitrophenyl ester BSPNP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















